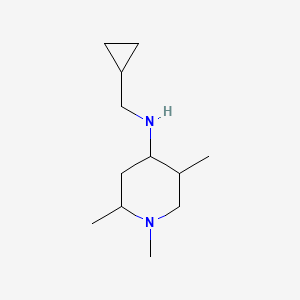
N-(cyclopropylmethyl)-1,2,5-trimethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-1,2,5-trimethylpiperidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group attached to a piperidine ring substituted with three methyl groups. The presence of the cyclopropylmethyl group imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-1,2,5-trimethylpiperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 1,2,5-trimethylpiperidine with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-1,2,5-trimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds or functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl or aryl halides in the presence of a strong base (e.g., sodium hydride, NaH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of alkylated or arylated analogs.
Scientific Research Applications
N-(cyclopropylmethyl)-1,2,5-trimethylpiperidin-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its interaction with various receptors in the central nervous system.
Chemical Biology: Researchers use the compound to investigate its effects on cellular processes and pathways, particularly those involving neurotransmission.
Industrial Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-1,2,5-trimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropylmethyl group is believed to play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-1,2,5-trimethylpiperidine
- N-(cyclopropylmethyl)-1,2,5-trimethylpyrrolidine
Uniqueness
N-(cyclopropylmethyl)-1,2,5-trimethylpiperidin-4-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-1,2,5-trimethylpiperidin-4-amine |
InChI |
InChI=1S/C12H24N2/c1-9-8-14(3)10(2)6-12(9)13-7-11-4-5-11/h9-13H,4-8H2,1-3H3 |
InChI Key |
KFKLWVPTFCIDTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)NCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


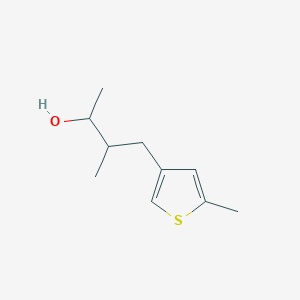
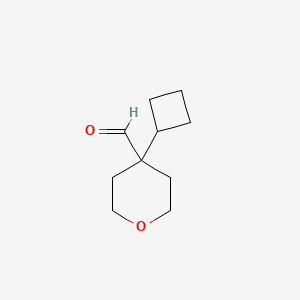
![3-[(Cyclopropylmethyl)amino]-4-methylbenzonitrile](/img/structure/B13275061.png)
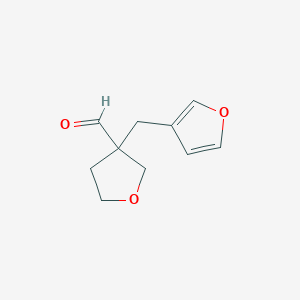
![2-{[Cyclopropyl(phenyl)methyl]amino}propan-1-ol](/img/structure/B13275079.png)
![4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B13275086.png)


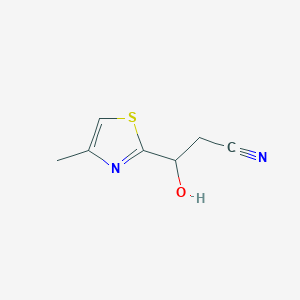
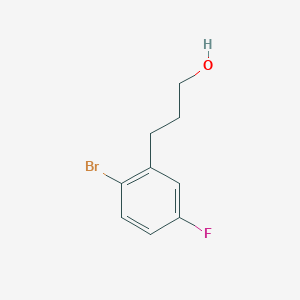
amine](/img/structure/B13275128.png)


![3-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13275148.png)
